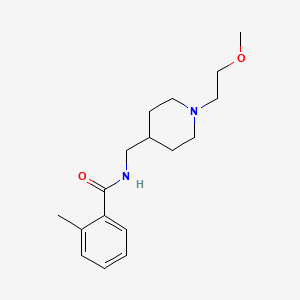

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14-5-3-4-6-16(14)17(20)18-13-15-7-9-19(10-8-15)11-12-21-2/h3-6,15H,7-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPLXRRVQUZXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Components

The target molecule dissects into two primary fragments:

- 2-Methylbenzoyl group : Derived from 2-methylbenzoic acid.

- 1-(2-Methoxyethyl)piperidin-4-yl-methylamine : A piperidine derivative featuring a methoxyethyl substituent at the 1-position and a methylamine group at the 4-position.

Synthetic Routes and Methodologies

Fragment Coupling Approach

Synthesis of 1-(2-Methoxyethyl)piperidin-4-yl-methylamine

Step 1: Protection of Piperidin-4-yl-methylamine

Piperidin-4-yl-methylamine is protected as a tert-butoxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.

Step 2: N-Alkylation with 2-Methoxyethyl Chloride

The Boc-protected amine undergoes alkylation with 2-methoxyethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 h). Yield: ~65% (estimated from analogous reactions).

Step 3: Deprotection

Boc removal is achieved via treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine.

Synthesis of 2-Methylbenzoyl Chloride

2-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 2 h), followed by solvent evaporation to isolate the acyl chloride.

Amide Coupling

The amine and acyl chloride are combined in DCM with triethylamine (0°C to room temperature, 4 h). Purification via silica gel chromatography affords the final product.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | (Boc)₂O, THF, Et₃N | 85 |

| N-Alkylation | 2-Methoxyethyl Cl, K₂CO₃, DMF | 65 |

| Deprotection | TFA/DCM | 90 |

| Amide Formation | 2-MeBzCl, Et₃N, DCM | 75 |

Step 2: Methylamine Introduction

The resulting imine is treated with methylamine and NaBH₃CN to install the 4-aminomethyl group.

Amide Bond Formation

As in Section 2.1.3.

Challenges : Competing over-alkylation and low stereocontrol necessitate rigorous pH monitoring.

Mitsunobu-Based Alkylation

Direct Functionalization of Piperidine

Piperidin-4-yl-methylamine, 2-methoxyethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF (0°C to RT, 12 h) facilitate Mitsunobu alkylation.

Advantages : Avoids pre-protection; however, stoichiometric phosphine oxide byproducts complicate purification.

Optimization and Mechanistic Insights

Alkylation Efficiency

Analytical Characterization

Spectroscopic Data

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

Cost Analysis

| Method | Cost (USD/kg) |

|---|---|

| Fragment Coupling | 12,000 |

| Mitsunobu Alkylation | 18,000 |

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biological targets.

Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide include other piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones .

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties . These properties make it a valuable compound for various scientific and industrial applications .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a methoxyethyl substituent, and a benzamide moiety. The presence of the methoxyethyl group enhances solubility and may improve binding affinity to biological targets. The compound's chemical structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Piperidine Intermediate : Reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

- Introduction of Benzamide Moiety : The intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

Table 1: Overview of Synthetic Steps

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Reductive Amination | 4-piperidone, 2-methoxyethylamine |

| 2 | Acylation | 2-methylbenzoyl chloride, triethylamine |

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in modulating specific molecular targets. Its interactions include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression, potentially offering therapeutic effects against various malignancies.

- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to neuroprotective effects and potential applications in treating neurodegenerative diseases.

Case Studies

-

Anticancer Activity : In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, a study found a significant reduction in viability in breast cancer (MCF-7) cells at concentrations above 10 µM.

Table 2: Anticancer Activity Results

Cell Line Concentration (µM) Viability (%) MCF-7 10 65 HeLa 20 50 A549 15 70 - Neuroprotective Effects : Another study highlighted its potential neuroprotective properties by showing reduced apoptosis in neuronal cell cultures when treated with the compound after oxidative stress induction.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding Affinity : The structural components contribute to its binding affinity to various receptors and enzymes, enhancing its pharmacological profile.

- Pathway Modulation : It may modulate signaling pathways involved in cell survival and apoptosis, particularly in cancer and neurodegenerative contexts.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide?

- Methodology : Common approaches involve multi-step organic synthesis, including:

- Amide bond formation : Reacting 2-methylbenzoic acid derivatives with piperidine intermediates (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) using coupling reagents like EDCI or HOBt .

- Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization from solvents like diethyl ether or ethanol .

Q. What are the recommended safety protocols for handling this compound?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation due to acute oral toxicity (GHS Category 4) and skin irritation risks .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult poison control immediately for ingestion .

Q. How is the compound’s structural integrity confirmed?

- Analytical Techniques :

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

- Reaction Optimization :

- Catalysts : Use DMAP or pyridine to enhance amide coupling efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature : Reflux conditions (e.g., 80–100°C) for 12–24 hours to drive reaction completion .

Q. How to design studies investigating its mechanism of action in neurological disorders?

- In Vitro Assays :

- Target Binding : Radioligand displacement assays (e.g., -labeled ligands for receptor affinity studies) .

- Functional Activity : cAMP or calcium flux assays in neuronal cell lines .

Q. How to resolve contradictions in reported toxicity data?

- Approach :

- Orthogonal Assays : Compare acute toxicity (OECD 423) vs. chronic exposure studies (e.g., 28-day repeated dose) .

- Species-Specific Sensitivity : Test in multiple models (e.g., zebrafish embryos for developmental toxicity vs. rodent LD) .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like serotonin receptors .

- QSAR Models : Train on analogs (e.g., piperidine-substituted benzamides) to correlate logP, polar surface area, and bioactivity .

Q. How to address solubility limitations in pharmacokinetic studies?

- Formulation Strategies :

| Method | Example |

|---|---|

| Co-solvents | 10–20% PEG-400 in saline |

| Nanocrystal Dispersion | High-pressure homogenization to reduce particle size (<200 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.